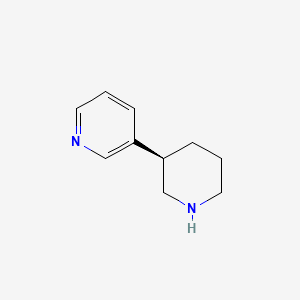![molecular formula C8H7N3O B11919816 3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11919816.png)
3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an amino group at the 3-position and an aldehyde group at the 2-position. This compound is part of a broader class of imidazo[1,2-a]pyridines, which are known for their valuable applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde can be synthesized through various methods. One common approach involves a one-pot three-component condensation reaction of 2-aminopyridines, aldehydes, and isocyanides under solvent-free mechanochemical ball-milling conditions. This method offers high yields, mild reaction conditions, and short reaction times .
Another method involves the cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds, 1,3-dicarbonyl compounds, nitroolefins, or alkynes. This process can be carried out in a one-pot reaction, making it a convenient and efficient method for synthesizing imidazo[1,2-a]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and cost-effective synthetic routes. The one-pot three-component condensation reaction mentioned earlier is particularly suitable for industrial applications due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: 3-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: 3-Aminoimidazo[1,2-a]pyridine-2-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-aminoimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, as an antituberculosis agent, it targets the mycobacterial cell wall synthesis and disrupts essential enzymatic processes. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their function and leading to the death of the bacterial cells .
Comparison with Similar Compounds
3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: This compound also exhibits significant antituberculosis activity but differs in its substitution pattern and specific activity profile.
3-Aminoimidazo[1,2-a]pyridine:
Imidazo[1,2-a]pyrazine: Another versatile scaffold used in organic synthesis and drug development, but with different electronic and steric properties.
These comparisons highlight the unique features of this compound, such as its specific functional groups and reactivity, which make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-aminoimidazo[1,2-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H,9H2 |
InChI Key |
FTPHGCVADNPHCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-](/img/structure/B11919737.png)
![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)


![9-Oxa-1,3,5-triazaspiro[5.5]undecane](/img/structure/B11919766.png)



![2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11919781.png)
![alpha-Methylimidazo[1,2-a]pyridine-8-methanamine](/img/structure/B11919783.png)

![(S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919795.png)

![1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11919807.png)
